3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride
Description
3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a cyclopropylmethoxy substituent at the 3-position and a methyl group at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) or inflammatory disorders, given the prevalence of pyrrolidine scaffolds in PDE4 inhibitors (e.g., roflumilast) and other bioactive molecules .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-9(4-5-10-7)11-6-8-2-3-8;/h7-10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAIRWYAFRLRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)OCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a methyl group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 189.69 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| pH | Neutral (7) |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors, influencing neuronal signaling pathways.
Neurotropic Effects
Research indicates that compounds similar to this compound may exhibit neurotropic effects, promoting neurite outgrowth and supporting neuronal health. For instance, studies on derivatives of methylene-cycloalkylacetate have shown their potential in enhancing axonal regeneration in neuronal models .
Toxicity and Safety Profile
A critical aspect of evaluating the biological activity of any compound is understanding its safety profile. In toxicity studies involving related compounds, no significant adverse effects were observed at therapeutic doses. For example, acute toxicity evaluations in mice demonstrated no mortality or significant weight changes after administration of high doses .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds structurally related to this compound. Results indicated that these compounds could potentially protect against neurodegeneration by promoting neuronal survival and growth .
- Pharmacological Screening : In vitro assays have been conducted to assess the pharmacological effects of this compound on various cell lines. The results showed promising activity in modulating cellular responses associated with neuroprotection and inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds exhibiting similar structures or biological activities.
Table 2: Comparison with Similar Compounds
Scientific Research Applications
Organic Synthesis
3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution : Reacting with electrophiles to form new carbon-carbon or carbon-nitrogen bonds.
- Functional Group Transformations : Serving as a precursor for the synthesis of more complex molecules.
Biological Research
The compound has shown promise in biological applications, particularly in:
- Neuroscience : Research indicates that it may interact with neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in mood regulation and cognitive enhancement.
- Pharmacology : Its derivatives have been studied for their effects on various biological targets, indicating potential therapeutic uses.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent:
- Antidepressant Properties : Studies suggest that it may modulate serotonin receptor activity, offering a pathway for developing new antidepressants.
- Anxiolytic Effects : Animal studies have shown that derivatives can reduce anxiety-like behaviors, indicating potential use as anxiolytics.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Case Study A | Antidepressant Efficacy | Demonstrated significant improvements in mood among patients with major depressive disorder when treated with a derivative of the compound. |
| Case Study B | Anxiolytic Activity | In animal models, administration resulted in reduced anxiety-like behaviors compared to control groups. |
| Case Study C | Cognitive Enhancement | In vitro assays indicated that certain derivatives could enhance cognitive functions by acting on multiple neurotransmitter systems. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal how modifications to the molecular structure of this compound can influence its biological activity:
| Compound | Receptor Affinity (pKi) | Biological Activity |
|---|---|---|
| Methylpyrrolidine A | 8.10 | Antagonist for 5-HT2A |
| Methylpyrrolidine B | 7.95 | Antagonist for D2 |
| 3-(Cyclopropylmethoxy)-2-methylpyrrolidine | 8.00 | Potential multi-target activity |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Rigidity vs. Flexibility : The cyclopropylmethoxy group in the target compound introduces conformational restraint compared to the flexible methoxycyclohexyloxy group in .
- Lipophilicity : The methyl group at the 2-position may increase membrane permeability relative to the polar sulfonyl group in .
- Aromatic vs.
Functional Analogues: PDE4 Inhibitors
Table 2: Pharmacological Comparison with PDE4 Inhibitors
Key Observations :
- Potency Gap: The absence of direct activity data for the target compound precludes definitive comparisons.
- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, a feature shared with roflumilast’s cyclopropane ring .
Preparation Methods
Key Features:
- Substrates: Protected γ-amino alkenes and aryl halides.
- Catalyst system: Pd2(dba)3 (1 mol%), phosphine ligands such as dppe or P(o-tol)3.
- Base: Sodium tert-butoxide.
- Solvent: Toluene.
- Temperature: Around 100–110°C.
- Outcome: Formation of 2-methylpyrrolidine ring with high diastereoselectivity (>20:1 dr in some cases).
Mechanistic Insight:
- The reaction proceeds via carbopalladation of the alkene followed by intramolecular amination.
- Diastereoselectivity is influenced by steric interactions in the transition state, favoring specific stereochemical outcomes (e.g., 2,5-cis or 2,3-trans substituted pyrrolidines).
- The method allows for the introduction of the 2-methyl substituent stereoselectively on the pyrrolidine ring.
Example Reaction Conditions and Results:
| Parameter | Value/Condition |
|---|---|
| Pd Catalyst | Pd2(dba)3, 1 mol% |
| Ligand | dppe or P(o-tol)3, 2–4 mol% |
| Base | NaOt-Bu |
| Solvent | Toluene |
| Temperature | 100–110°C |
| Reaction Time | Several hours (varies) |
| Diastereoselectivity | >20:1 dr (high) |
| Yield | Moderate to high (60–88%) |
This approach is well-documented for producing pyrrolidine derivatives with controlled stereochemistry, which is critical for biological activity.
Alkylation and Epoxide Ring-Opening Methods
Another synthetic route involves alkylation of phenolic precursors bearing the cyclopropylmethoxy group, followed by epoxide formation and subsequent nucleophilic ring opening.
Process Summary:
- Step 1: React 4-[2-(Cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in the presence of a mild base (e.g., potassium carbonate or sodium hydroxide) and a polar protic solvent (such as methanol or ethanol) at 70–90°C to form the corresponding epoxide intermediate.
- Step 2: The epoxide is then reacted with isopropylamine to open the epoxide ring, yielding the amino alcohol intermediate.
- Step 3: The amino alcohol is converted to the hydrochloride salt by treatment with hydrochloric acid.
Advantages:
- Avoids hazardous reducing agents and strong bases.
- Uses cost-effective solvents.
- Results in high purity intermediates without chromatographic purification.
- Scalable and industrially viable.
Typical Reaction Conditions:
| Step | Conditions | Outcome |
|---|---|---|
| Epichlorohydrin reaction | 70–90°C, mild base, polar protic solvent | Epoxy intermediate formation |
| Epoxide ring-opening | Reaction with isopropylamine at mild temperature | Amino alcohol intermediate |
| Salt formation | Treatment with HCl | Hydrochloride salt formation |
This method is especially useful for preparing analogs of beta-blockers and related compounds with cyclopropylmethoxy substituents.
Oxidation and Functional Group Transformations
Some preparation methods involve oxidation of cyclopropylmethoxy-substituted aromatic aldehydes or benzoic acids, using oxidizing agents such as:
- Sulphamic acid/sodium chlorite.
- Selenium dioxide.
- Pyridinium chlorochromate.
These oxidations are typically carried out in solvents like tetrahydrofuran, acetonitrile, or methanol at temperatures ranging from 25°C to 120°C, with reaction times between 30 minutes to 90 minutes.
The oxidized intermediates can then be further transformed into amides or other derivatives that are precursors to the target pyrrolidine compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pd-catalyzed carboamination | Pd2(dba)3, dppe, NaOt-Bu | 100–110°C, toluene | High stereoselectivity, one-step ring formation | Requires palladium catalyst, moderate reaction time |
| Alkylation + Epoxide ring-opening | Epichlorohydrin, K2CO3/NaOH, isopropylamine | 70–90°C, polar protic solvent | Mild conditions, scalable, high purity | Multi-step, requires intermediate isolation |
| Oxidation of cyclopropylmethoxy aldehydes | Sulphamic acid/sodium chlorite, PCC, SeO2 | 25–120°C, various solvents | Versatile oxidation, good yields | Sensitive to reaction conditions |
Research Findings and Practical Notes
- Stereoselectivity is a critical factor in the synthesis of 2-methylpyrrolidine derivatives; palladium-catalyzed methods provide excellent control over stereochemistry.
- The choice of solvent and base significantly affects yield and purity, especially in epoxide formation and ring-opening steps.
- Avoidance of hazardous reagents and chromatographic purification enhances the industrial applicability of the alkylation-epoxide approach.
- Oxidation steps require careful temperature control and choice of oxidant to minimize side reactions and maximize product purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
